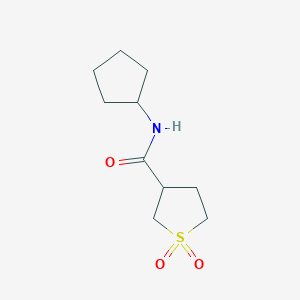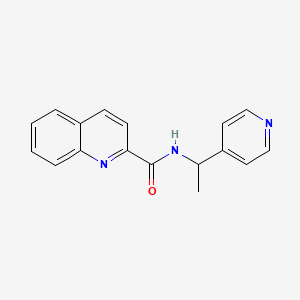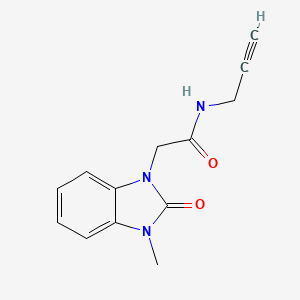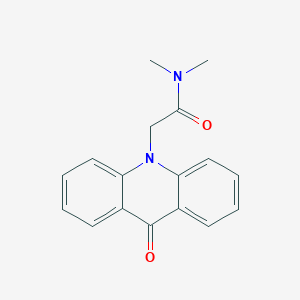
3-cyano-N-(3-ethynylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(3-ethynylphenyl)benzamide, also known as CEP-26401, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and is characterized by its unique chemical structure, which includes a cyano group and an ethynylphenyl moiety.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide is complex and involves multiple targets. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and mitogen-activated protein kinases. It also inhibits the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. This results in an increase in intracellular levels of these cyclic nucleotides, which can modulate various cellular processes such as inflammation, neurotransmitter release, and smooth muscle relaxation.
Biochemical and Physiological Effects:
3-cyano-N-(3-ethynylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to modulate neurotransmitter release in the central nervous system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. In addition, 3-cyano-N-(3-ethynylphenyl)benzamide has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyano-N-(3-ethynylphenyl)benzamide in lab experiments include its potent inhibitory activity against multiple targets, its unique chemical structure, and its potential applications in the field of medicinal chemistry. However, there are also some limitations to using this compound, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-cyano-N-(3-ethynylphenyl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and psychiatric disorders. In addition, further studies are needed to elucidate the exact mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide and to identify additional targets that may be modulated by this compound.
Métodos De Síntesis
The synthesis of 3-cyano-N-(3-ethynylphenyl)benzamide involves several steps, starting from the reaction of 3-ethynylphenylboronic acid with 3-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with an amine derivative, followed by a series of purification steps to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 3-cyano-N-(3-ethynylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-cyano-N-(3-ethynylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been investigated for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate neurotransmitter release in the central nervous system.
Propiedades
IUPAC Name |
3-cyano-N-(3-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-12-5-4-8-15(10-12)18-16(19)14-7-3-6-13(9-14)11-17/h1,3-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPCQGNXMTYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-ethynylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)






![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)

![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)



